(3-Methylbut-2-en-1-yl)phosphonic dichloride
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Overview
Description
(3-Methylbut-2-en-1-yl)phosphonic dichloride is an organophosphorus compound characterized by the presence of a phosphonic dichloride group attached to a 3-methylbut-2-en-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbut-2-en-1-yl)phosphonic dichloride typically involves the reaction of 3-methylbut-2-en-1-ol with phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride group. The general reaction scheme is as follows:
3-Methylbut-2-en-1-ol+PCl3→(3-Methylbut-2-en-1-yl)phosphonic dichloride+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(3-Methylbut-2-en-1-yl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphonic dichloride group can be substituted by nucleophiles such as alcohols, amines, and thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form (3-Methylbut-2-en-1-yl)phosphonic acid and hydrochloric acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. Reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Major Products Formed
Substitution Reactions: Products include phosphonate esters, phosphonamides, and phosphonothioates.
Hydrolysis: The primary product is (3-Methylbut-2-en-1-yl)phosphonic acid.
Scientific Research Applications
(3-Methylbut-2-en-1-yl)phosphonic dichloride has several applications in scientific research:
Organic Synthesis:
Materials Science: The compound is utilized in the synthesis of phosphonate-based materials, which have applications in catalysis, ion exchange, and as flame retardants.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active phosphonates, which may have applications in drug development and enzyme inhibition.
Mechanism of Action
The mechanism of action of (3-Methylbut-2-en-1-yl)phosphonic dichloride involves the reactivity of the phosphonic dichloride group. The chlorine atoms are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity underlies many of the compound’s chemical transformations, including substitution and hydrolysis reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
(3-Methylbut-2-en-1-yl)phosphonic acid: The hydrolysis product of (3-Methylbut-2-en-1-yl)phosphonic dichloride.
(3-Methylbut-2-en-1-yl)phosphonate esters: Formed through substitution reactions with alcohols.
(3-Methylbut-2-en-1-yl)phosphonamides: Formed through substitution reactions with amines.
Uniqueness
Properties
CAS No. |
64927-52-2 |
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Molecular Formula |
C5H9Cl2OP |
Molecular Weight |
187.00 g/mol |
IUPAC Name |
1-dichlorophosphoryl-3-methylbut-2-ene |
InChI |
InChI=1S/C5H9Cl2OP/c1-5(2)3-4-9(6,7)8/h3H,4H2,1-2H3 |
InChI Key |
FAKCEURKKQLKTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCP(=O)(Cl)Cl)C |
Origin of Product |
United States |
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